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Compound of Interest

Compound Name: 2-Amino-5-methylbenzoic acid

Cat. No.: B193564

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid, is a valuable and
versatile building block in the field of organic synthesis. Its bifunctional nature, possessing both
a nucleophilic amino group and a carboxylic acid moiety on a substituted benzene ring, allows
for a diverse range of chemical transformations. This unique structural arrangement makes it
an important precursor for the synthesis of a wide array of heterocyclic compounds, many of
which exhibit significant biological activity. Consequently, 2-amino-5-methylbenzoic acid has
garnered considerable attention in medicinal chemistry and drug development, serving as a
key starting material for the synthesis of anti-inflammatory agents, analgesics, and anti-cancer
drugs. This technical guide provides a comprehensive overview of the chemical properties,
synthetic applications, and experimental protocols involving 2-amino-5-methylbenzoic acid,
with a particular focus on its role in the synthesis of bioactive molecules.

Chemical and Physical Properties

2-Amino-5-methylbenzoic acid is a stable, crystalline solid. Its key physical and chemical
properties are summarized in the table below, providing essential data for its use in synthetic
applications.
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Property Value Reference

CAS Number 2941-78-8

Molecular Formula CsHsNO2

Molecular Weight 151.16 g/mol
White to off-white crystalline

Appearance [1]
powder

Melting Point 175 °C (decomposes)

Purity =>99%

N Soluble in hot water and

Solubility ] [1]
common organic solvents
NBUUUJWWOARGNW-

InChl Key
UHFFFAOYSA-N

SMILES CC1=CC(=C(C=C1N)C(=0)0 [1]

Spectroscopic Data

The structural identity of 2-amino-5-methylbenzoic acid can be confirmed by various

spectroscopic techniques. The characteristic spectral data are presented below.

Spectroscopic Data

1H NMR (DMSO-ds, 400 MHz)

3 (ppm): 7.48 (s, 1H), 7.06 (d, 1H), 6.65 (d, 1H),
2.13 (s, 3H)

13C NMR

0 (ppm): 169.3, 152.5, 138.4, 134.7, 131.5,
121.0, 117.5, 20.6

Infrared (IR) (KBr disc)

v (cm~1): 3471, 3365 (N-H stretching), 2921 (C-
H stretching), 1690 (C=0 stretching), 1591,
1564 (aromatic C=C stretching)

Mass Spectrum (EI)

miz: 151 (M+), 133, 104
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Applications in Organic Synthesis: A Gateway to
Heterocycles

The dual functionality of 2-amino-5-methylbenzoic acid makes it an ideal starting material for
the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal
chemistry.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad
spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer
properties. A common and efficient method for the synthesis of quinazolinones from 2-amino-5-
methylbenzoic acid involves a two-step process, proceeding through a benzoxazinone
intermediate.

Step 1: Synthesis of 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, a mixture of 2-amino-5-methylbenzoic acid (1.0 eq) and acetic anhydride (3.0 eq) is
prepared.

e Reaction: The mixture is heated to reflux and maintained at this temperature for 2-3 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature, which
typically results in the precipitation of the benzoxazinone product. The solid is collected by
filtration, washed with cold diethyl ether, and dried under vacuum to yield 6-methyl-2-phenyl-
4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-methyl-2,3-diphenylquinazolin-4(3H)-one

» Reaction Setup: The benzoxazinone intermediate from Step 1 (1.0 eq) and aniline (1.1 eq)
are dissolved in ethanol in a round-bottom flask fitted with a reflux condenser.

e Reaction: The solution is heated to reflux and maintained for 4-6 hours. The reaction
progress should be monitored by TLC.
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o Work-up: After the reaction is complete, the mixture is cooled. The quinazolinone product
often precipitates from the solution upon cooling. The solid is collected by filtration, washed
with cold ethanol, and dried to yield the final product. Further purification can be achieved by

recrystallization from a suitable solvent like ethanol.

Step 1: Benzoxazinone Formation
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Step 2: Quinazolinone Synthesis
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Synthetic workflow for quinazolinone synthesis.

Role in Drug Development: Precursor to PARP
Inhibitors

Derivatives of 2-amino-5-methylbenzoic acid are crucial intermediates in the synthesis of
Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[2] PARP
enzymes are essential for the repair of single-strand DNA breaks.[2] In cancers with mutations
in the BRCAL1 or BRCA2 genes, which are involved in homologous recombination repair of
double-strand breaks, the inhibition of PARP leads to an accumulation of DNA damage and

subsequent cell death, a concept known as synthetic lethality.[3][4]

Niraparib, an approved PARP inhibitor, is synthesized from a derivative of anthranilic acid. The
synthesis often involves the use of 2-amino-5-cyano-3-methylbenzoic acid, which can be
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prepared from 2-amino-5-methylbenzoic acid through a series of reactions including
bromination, esterification, and cyanation.

PARP Signaling Pathway and Inhibition

The PARP signaling pathway is initiated by DNA damage, which activates PARP1 to synthesize
poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[2] This PARylation event
serves as a scaffold to recruit DNA repair machinery. PARP inhibitors act by competing with the
NAD+ substrate at the catalytic site of PARP, thereby preventing the formation of PAR chains
and trapping PARP on the DNA.[5] This trapping is particularly cytotoxic to cancer cells with
deficient homologous recombination repair.[6]
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Simplified PARP signaling pathway and the action of PARP inhibitors.

Conclusion

2-Amino-5-methylbenzoic acid is a cornerstone building block in organic synthesis, offering a
reliable and versatile platform for the construction of complex molecular architectures. Its utility
is particularly pronounced in the synthesis of bioactive heterocycles, most notably
guinazolinones, and as a precursor to life-saving pharmaceuticals such as PARP inhibitors.
The straightforward reactivity of its amino and carboxylic acid functionalities, coupled with the
ability to introduce further diversity through reactions on the aromatic ring, ensures its
continued importance in academic research and the pharmaceutical industry. The experimental
protocols and synthetic strategies outlined in this guide provide a solid foundation for
researchers to explore the full potential of this valuable synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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